

Ophiopojaponin C: A Technical Guide on a Rare C29 Steroidal Glycoside

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Compound of Interest

Compound Name: *Ophiopojaponin C*

Cat. No.: *B15593631*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a naturally occurring steroidal glycoside isolated from the tuberous roots of *Ophiopogon japonicus*, a plant widely used in traditional East Asian medicine.^[1] As a C29 steroidal saponin, its complex structure belongs to a class of compounds that have garnered significant scientific interest for their diverse pharmacological activities. While research into the specific bioactivities of **Ophiopojaponin C** is still emerging, the broader family of ophiopogon saponins has demonstrated notable potential in oncology, particularly against various cancer cell lines. This guide provides a comprehensive overview of the current knowledge on **Ophiopojaponin C**, contextualized with in-depth data from closely related, well-studied analogues from the same plant source, and outlines the experimental approaches used to elucidate their mechanisms of action.

Chemical Profile

- Compound Name: **Ophiopojaponin C**
- Classification: C29 Steroidal Glycoside (Saponin)
- Natural Source: *Ophiopogon japonicus* (Thunb.) Ker Gawl. (Tuberous root)^[2]
- Molecular Formula: C₄₆H₇₂O₁₇

Biological Activity and Therapeutic Potential

Direct pharmacological studies on **Ophiopojaponin C** are limited. However, comparative analyses have provided initial insights into its cytotoxic effects. In a study evaluating its impact on human ovarian cancer cells (A2780), **Ophiopojaponin C** exhibited weak anticancer activity. [2] This is in contrast to other saponins and homoisoflavonoids isolated from *Ophiopogon japonicus*, which have demonstrated potent cytotoxic effects.[2]

Due to the limited specific data on **Ophiopojaponin C**, this guide will leverage the more extensive research available on its analogues, Ophiopogonin D (OP-D) and Ophiopogonin B (OP-B), to illustrate the potential mechanisms and experimental frameworks applicable to this class of compounds. These related compounds have shown significant anti-cancer effects, particularly against non-small cell lung cancer (NSCLC) and colorectal cancer, by inducing apoptosis and modulating key signaling pathways.[3][4][5]

Quantitative Data: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity of **Ophiopojaponin C** in comparison to its more active analogues from *Ophiopogon japonicus*.

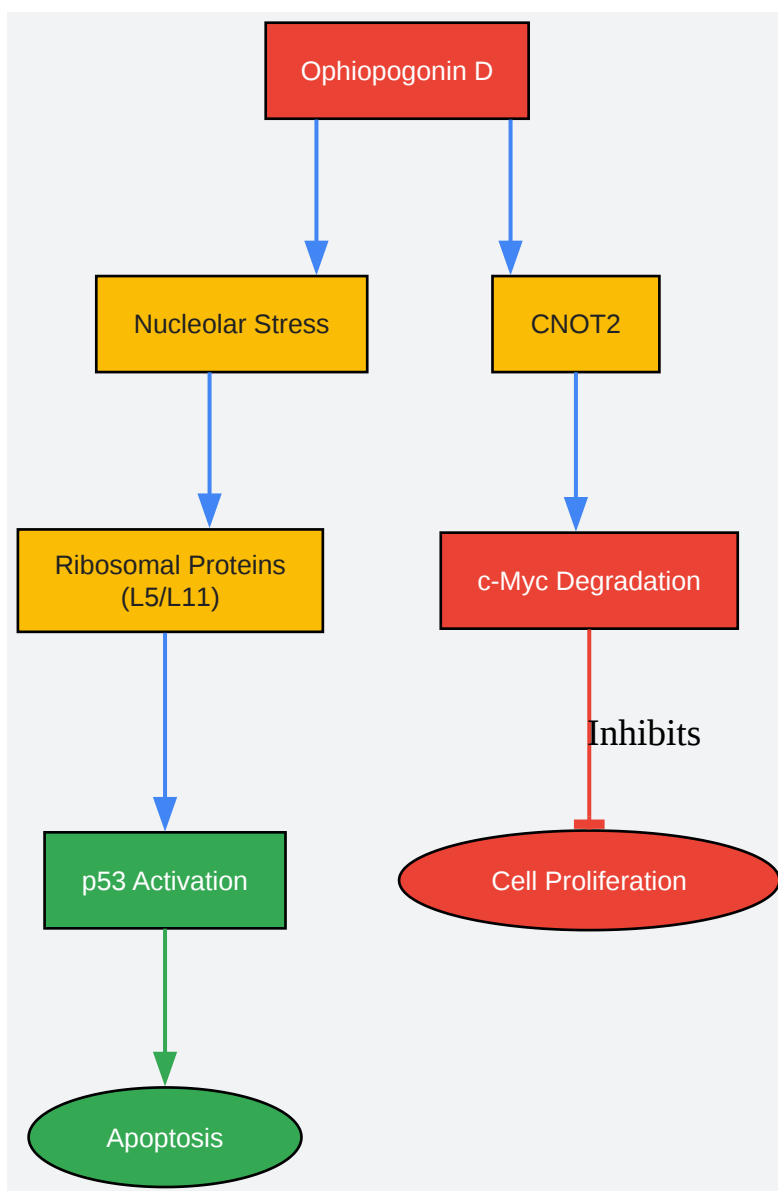
Compound	Cell Line	Cancer Type	IC50 Value (µM)	Citation
Ophiopojaponin C	A2780	Ovarian Cancer	> 50	[2]
Ophiopogonin D'	A2780	Ovarian Cancer	4.96	[2]
Methylophiopogonanone A	A2780	Ovarian Cancer	2.61	[2]
Ophiopogonin D (OP-D)	HCT116	Colorectal Cancer	~20-40	[5][6]
Ophiopogonin B (OP-B)	NPC-CNE1	Nasopharyngeal Carcinoma	~1.5	[4]

Elucidated Mechanisms of Action (from Related Saponins)

Research on Ophiopogonin D and B has revealed multi-faceted anti-cancer mechanisms, offering a predictive framework for the potential, yet uninvestigated, pathways **Ophiopogonin C** might influence.

Induction of Apoptosis via p53 Activation and c-Myc Inhibition (Ophiopogonin D)

Studies on Ophiopogonin D (OP-D) in colorectal cancer cells have shown that it can induce apoptosis through a dual mechanism involving the tumor suppressor p53 and the oncogene c-Myc.[5] OP-D treatment leads to nucleolar stress, which in turn activates p53 by involving ribosomal proteins L5 and L11.[5] Simultaneously, OP-D promotes the degradation of the c-Myc oncoprotein by targeting the CNOT2 protein, thereby inhibiting cancer cell proliferation.[5]



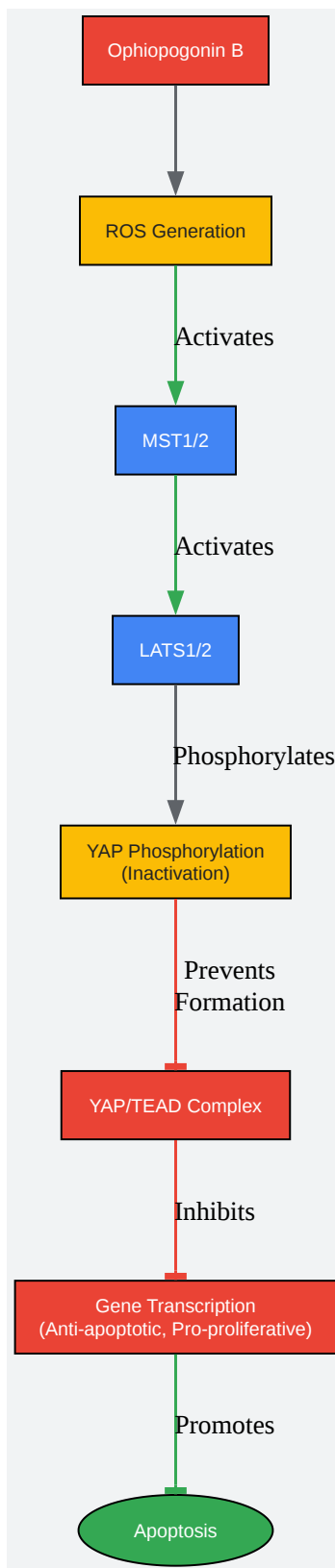
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Ophiopogonin D-induced apoptosis pathway.

Apoptosis Induction via the Hippo Signaling Pathway (Ophiopogonin B)

In nasopharyngeal carcinoma cells, Ophiopogonin B (OP-B) has been shown to induce apoptosis by generating reactive oxygen species (ROS) and activating the Hippo signaling pathway.[4] The Hippo pathway is a critical regulator of cell proliferation and apoptosis.[7][8] OP-B treatment leads to the phosphorylation and activation of key Hippo kinases (MST1, LATS1), which in turn phosphorylates and inactivates the transcriptional co-activator YAP.[4]

The inactivation of YAP prevents the transcription of anti-apoptotic and pro-proliferative genes, ultimately leading to cell death.[4]



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Ophiopogonin B-induced Hippo pathway activation.

Experimental Protocols

The following are detailed methodologies typically employed in the investigation of ophiopogon saponins, which would be essential for future studies on **Ophiopojaponin C**.

Cell Viability and Cytotoxicity Assay (CCK-8/MTT Assay)

This protocol is used to determine the concentration-dependent inhibitory effect of a compound on cancer cell proliferation.

- **Cell Culture:** Human cancer cells (e.g., A549, HCT116) are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Seeding:** Cells are seeded into 96-well plates at a density of 5×10^3 cells per well and allowed to adhere overnight.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., **Ophiopojaponin C**, ranging from 1 to 100 µM). A control group is treated with vehicle (e.g., DMSO) alone.
- **Incubation:** Cells are incubated for specified time points (e.g., 24, 48, 72 hours).
- **Assay:** 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well, and the plate is incubated for an additional 1-4 hours.
- **Measurement:** The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based method quantifies the extent of apoptosis induced by the compound.

- **Cell Treatment:** Cells are seeded in 6-well plates and treated with the compound at its IC₅₀ concentration for 24-48 hours.

- **Harvesting:** Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X binding buffer.
- **Staining:** 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) are added to the cell suspension.
- **Incubation:** The cells are incubated in the dark at room temperature for 15 minutes.
- **Analysis:** The stained cells are analyzed using a flow cytometer. The population of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) is quantified.

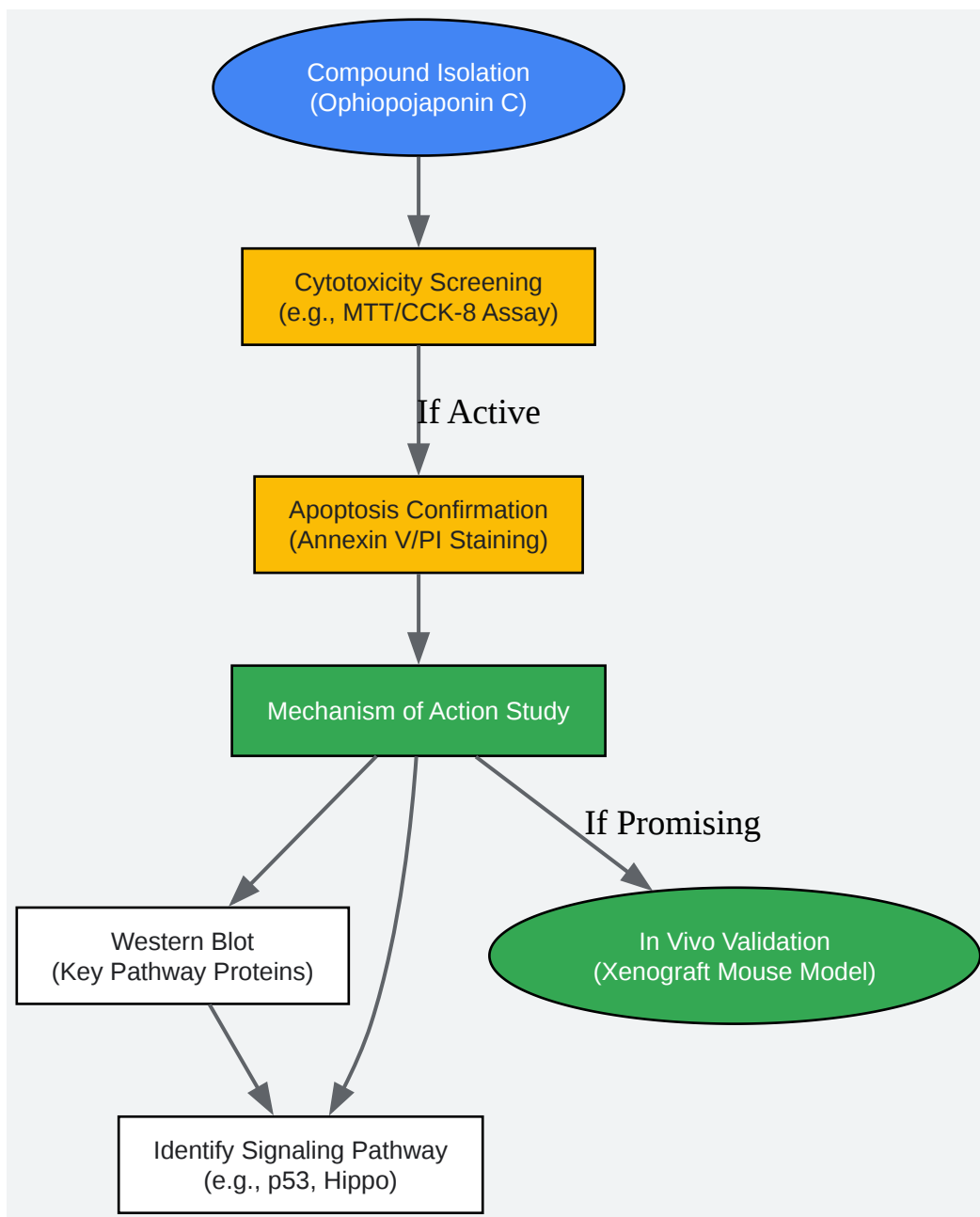
Western Blot Analysis

This technique is used to measure the expression levels of specific proteins involved in signaling pathways.

- **Protein Extraction:** After treatment with the compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- **Electrophoresis:** Equal amounts of protein (20-40 μ g) are separated by SDS-PAGE.
- **Transfer:** Proteins are transferred from the gel to a PVDF membrane.
- **Blocking and Antibody Incubation:** The membrane is blocked with 5% non-fat milk or BSA for 1 hour, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, c-Myc, YAP, Caspase-3, β -actin).
- **Secondary Antibody and Detection:** The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The protein bands are visualized using an ECL detection system.

General Experimental Workflow

The logical flow for investigating the anticancer properties of a novel steroidal glycoside like **Ophiopojaponin C** is depicted below.



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